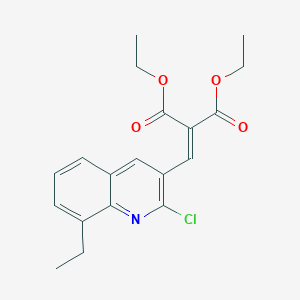![molecular formula C42H28 B12622566 1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene CAS No. 921599-46-4](/img/structure/B12622566.png)
1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene is a complex organic compound characterized by its unique structure, which includes a pyrene core substituted with biphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a pyrene derivative with a biphenyl boronic acid under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide, and the reaction is carried out under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Mecanismo De Acción
The mechanism of action of 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene is largely dependent on its application. In photophysical applications, the compound’s extended conjugated system allows for efficient absorption and emission of light, making it useful as a fluorescent probe. In biological systems, its interactions with molecular targets can be studied using its fluorescence properties to track binding events and conformational changes .
Comparación Con Compuestos Similares
1,1’-Biphenyl, 4-ethenyl-: Similar in structure but lacks the pyrene core, which significantly alters its photophysical properties.
[1,1’-Biphenyl]-2,2’-diol: Another biphenyl derivative with different functional groups, leading to distinct chemical reactivity and applications.
Uniqueness: 1-[2,2-Di([1,1’-biphenyl]-4-yl)ethenyl]pyrene is unique due to its combination of a pyrene core and biphenyl substituents, which confer distinct photophysical properties and potential for diverse applications in materials science and organic electronics.
Propiedades
Número CAS |
921599-46-4 |
|---|---|
Fórmula molecular |
C42H28 |
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
1-[2,2-bis(4-phenylphenyl)ethenyl]pyrene |
InChI |
InChI=1S/C42H28/c1-3-8-29(9-4-1)31-14-18-33(19-15-31)40(34-20-16-32(17-21-34)30-10-5-2-6-11-30)28-38-25-24-37-23-22-35-12-7-13-36-26-27-39(38)42(37)41(35)36/h1-28H |
Clave InChI |
QYLKSFRQXUUJJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1S,3R,3aR,6aS)-5-(2-methoxy-5-nitrophenyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12622483.png)

![1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-](/img/structure/B12622489.png)
![2-Cyano-3-[4-(diphenylmethyl)phenyl]prop-2-enoic acid](/img/structure/B12622492.png)
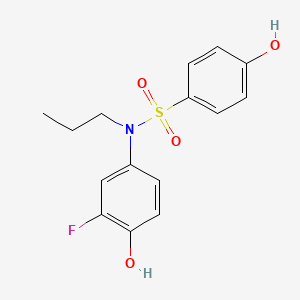
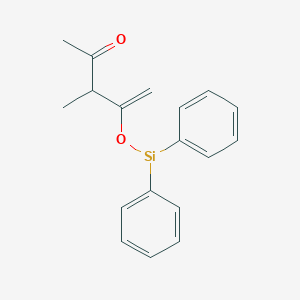
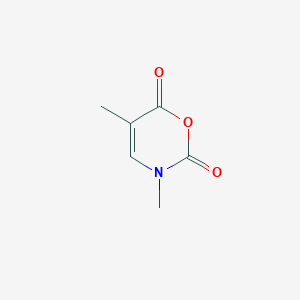
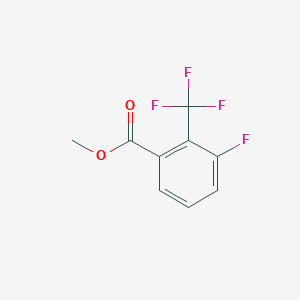
![(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone](/img/structure/B12622528.png)

![4-(1-Methyl-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12622539.png)
![2-(4-Nitrophenyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622543.png)

